5-amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16ClN5O2 and its molecular weight is 357.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel derivatives of 1,2,4-triazole have been synthesized and found to possess good or moderate activities against test microorganisms. These compounds were synthesized from various ester ethoxycarbonylhydrazones with several primary amines, indicating the structural versatility and potential antimicrobial efficacy of the 1,2,4-triazole scaffold (Bektaş et al., 2007).
Corrosion Inhibition
3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been tested as a corrosion inhibitor on mild steel in hydrochloric acid medium, reaching an inhibition efficiency of up to 98% at a low concentration. This suggests that certain triazole derivatives can effectively protect against acidic corrosion, underlining the importance of the triazole ring in developing corrosion inhibitors (Bentiss et al., 2009).
Solid-Phase Synthesis Applications
In peptide synthesis, a polymer-supported benzylamide anchoring linkage has been developed for the solid-phase synthesis of C-terminal peptide amides under mild conditions. This showcases the utility of certain amide functionalities in facilitating peptide bond formation, a critical step in the synthesis of peptides and proteins (Albericio & Bárány, 2009).
Cytotoxicity of Pyrazole and Pyrimidine Derivatives
Research into 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives has been conducted to evaluate their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This demonstrates the potential of these compounds in the development of new anticancer agents (Hassan et al., 2014).
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
A ruthenium-catalyzed synthesis method has been developed for 5-amino-1,2,3-triazole-4-carboxylates, highlighting the role of triazole derivatives in creating peptidomimetics or biologically active compounds. This method provides a strategy to overcome the Dimroth rearrangement, which can complicate the chemistry of such molecules (Ferrini et al., 2015).
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-25-13-7-4-6-12(9-13)20-17(24)15-16(19)23(22-21-15)10-11-5-2-3-8-14(11)18/h2-9H,10,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSAZIWAOJNIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.